molecular formula C21H14Cl2N2O3 B3896138 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide

2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide

Cat. No. B3896138
M. Wt: 413.2 g/mol
InChI Key: RUXJCLWRLFBKIV-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide, also known as CDDO-MA, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide involves the activation of the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress and inflammation. This compound binds to Keap1, a protein that normally inhibits Nrf2, leading to the activation of Nrf2 and the induction of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its ability to activate the Nrf2 pathway, which is a well-known cellular defense mechanism. Another advantage is its ability to target multiple pathways involved in oxidative stress and inflammation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

For 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide research include investigating its potential therapeutic benefits in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, more research is needed to investigate the potential side effects of this compound and its long-term safety.

Scientific Research Applications

2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation. In inflammatory disorder research, this compound has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

(Z)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-15-7-5-14(6-8-15)25-21(26)13(12-24)11-16-9-10-19(28-16)17-3-2-4-18(22)20(17)23/h2-11H,1H3,(H,25,26)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXJCLWRLFBKIV-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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